4-Fluoro-4'-(phenylethynyl)benzophenone

Catalog No.
S1523336
CAS No.
153354-46-2
M.F
C21H13FO
M. Wt
300.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-(phenylethynyl)benzophenone

CAS Number

153354-46-2

Product Name

4-Fluoro-4'-(phenylethynyl)benzophenone

IUPAC Name

(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone

Molecular Formula

C21H13FO

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H

InChI Key

SKWWXACONTVUHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Synonyms

4-Fluoro-4'-(phenylethynyl)benzophenone 97%

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Synthesis and Characterization:

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound synthesized through various methods, including the Sonogashira coupling reaction and the Cadiot-Chodkiewicz coupling reaction. These reactions involve coupling a terminal alkyne (phenylethyne) with a fluorinated halobenzene (4-fluorobenzoyl chloride) in the presence of a catalyst and suitable ligands. The resulting product is characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity. []

Applications in Organic Photovoltaics:

-Fluoro-4'-(phenylethynyl)benzophenone has been explored as a potential material for organic photovoltaic (OPV) devices due to its interesting properties. These properties include:

  • Light absorption: The molecule exhibits strong absorption in the ultraviolet (UV) and visible light regions, making it suitable for capturing sunlight in OPV devices.
  • Hole-transporting ability: The presence of the phenyl rings and the ethynyl group facilitates the movement of positive charges (holes) within the material, contributing to efficient charge transport in OPV devices.

4-F-PEB is an organic compound belonging to the class of aryl ketones. It is not naturally occurring and is likely synthesized in a laboratory setting []. Research into specific applications of 4-F-PEB is limited, but aryl ketones in general have various applications in scientific research, including their use as:

  • Photoinitiators in photopolymerization reactions []. Photoinitiators are light-sensitive compounds that can initiate polymerization reactions.

Molecular Structure Analysis

4-F-PEB has a complex structure consisting of two phenyl rings connected by a carbonyl group (C=O). One phenyl ring has a fluorine atom attached in the para (4) position, and the other has an ethynyl group (C≡C-H) attached in the para position as well []. This structure contains functional groups that can participate in various chemical reactions.


Chemical Reactions Analysis

  • Aldol condensation: A reaction between a ketone and an aldehyde or ketone to form a β-hydroxycarbonyl compound [].

This is a general example, and the specific reaction conditions would need to be determined for 4-F-PEB.


Physical And Chemical Properties Analysis

Some physical properties of 4-F-PEB are available:

  • CAS Registry Number: 153354-46-2 [].
  • Molecular Formula: C21H13FO [].
  • Molecular Weight: 300.33 g/mol [].
  • Melting Point: 151-153 °C [].
  • Boiling Point: 457.2 °C at 760 mmHg [].

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-4'-(phenylethynyl)benzophenone

Dates

Modify: 2023-08-15

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